2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide (hereafter referred to as the "target compound") is a quinoline derivative characterized by:
- A 4-oxo-1,4-dihydroquinoline core.
- 6-ethoxy substitution on the quinoline ring.
- 3-(4-fluorobenzoyl) group at position 2.
- N-(4-methylphenyl)acetamide moiety at position 1.
The target compound’s structural features, such as the fluorinated benzoyl group and ethoxy substituent, may enhance its bioavailability and target specificity .
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-8-19(28)9-7-18)15-30(24)16-25(31)29-20-10-4-17(2)5-11-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXFAOLOSZUSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
(a) Quinoline vs. Indolinone Cores
- Target Compound: The 4-oxo-1,4-dihydroquinoline core provides a planar, conjugated system conducive to π-stacking interactions with biological targets.
- Analogues (): Compounds such as (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 52) feature an indolinone core (a bicyclic system with a five-membered lactam ring). This reduces planarity and may alter binding kinetics due to increased conformational flexibility .
(b) Substituent Effects at Position 3
- Analogue (): 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide replaces the benzoyl group with a 4-fluorobenzenesulfonyl group. The sulfonyl moiety is more electron-withdrawing and sterically bulky, which may reduce membrane permeability compared to the target compound .
(c) Acetamide Substituent Variations
- Target Compound : The N-(4-methylphenyl) group on the acetamide provides a hydrophobic para-substituted aromatic system, favoring interactions with hydrophobic enzyme pockets.
Physicochemical Properties
Research Findings and Data Gaps
- Crystallographic Data : SHELX-based structural analyses () could resolve conformational differences between the target compound and analogues, particularly regarding the orientation of the benzoyl/sulfonyl groups .
- Biological Activity : While pKa and solubility data () suggest moderate bioavailability for the target compound, in vitro studies are needed to confirm efficacy against specific targets (e.g., bacterial topoisomerases) .
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